molecular formula C9H17N3 B1453585 [5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine CAS No. 1247814-97-6

[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine

Cat. No. B1453585
CAS RN: 1247814-97-6
M. Wt: 167.25 g/mol
InChI Key: BXBJVBGJKASQCD-UHFFFAOYSA-N
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Description

“[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine” is a chemical compound with the molecular formula C9H17N3 and a molecular weight of 167.25 . It is also known as (1-isobutyl-1H-pyrazol-5-yl)methanamine .


Molecular Structure Analysis

The molecular structure of “[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine” can be represented by the InChI code: 1S/C8H15N3/c1-7(2)6-11-8(5-9)3-4-10-11/h3-4,7H,5-6,9H2,1-2H3 . This indicates that the molecule consists of a pyrazole ring with methyl and isobutyl substituents.


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine”. Pyrazole derivatives are known to participate in a variety of chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Scientific Research Applications

Pharmaceuticals: Antiviral Agents

This compound has been explored for its potential as an antiviral agent. Derivatives of similar structures have shown inhibitory activity against influenza A and other viruses . The pyrazole ring, a common feature in this class of compounds, is known for its biological activity and could be modified to enhance the compound’s antiviral properties.

Agricultural Chemistry: Plant Growth Regulation

Compounds with an indole structure, which is closely related to the pyrazole moiety, are known to influence plant growth. Indole-3-acetic acid, for example, is a plant hormone derived from tryptophan degradation . The subject compound could be investigated for its effects on plant hormone pathways, potentially leading to applications in agriculture.

Material Science: Polymer Chemistry

The pyrazole core of the compound can be utilized in polymer chemistry. Its nitrogen-containing heterocyclic structure may impart unique properties to polymers, such as increased thermal stability or novel electronic characteristics, which could be valuable in materials science .

Bioconjugation and Chemical Biology

Bioconjugation techniques often employ reactive heterocycles to link biomolecules with probes or therapeutic agents. The compound could be used to develop new bioconjugation strategies due to its reactive methanamine group, which can form stable linkages with various functional groups .

Supramolecular Chemistry

The ability of pyrazole derivatives to engage in hydrogen bonding makes them suitable candidates for constructing supramolecular assemblies. These structures are of interest for creating complex molecular systems that can have applications in nanotechnology and molecular recognition .

Analytical Chemistry: Spectroscopy

The unique chemical structure of this compound, particularly the pyrazole ring, may exhibit distinct spectroscopic features. This can be leveraged in analytical chemistry to develop new spectroscopic methods or materials for detecting specific substances or environmental monitoring .

Safety And Hazards

The safety information for “[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

[5-methyl-1-(2-methylpropyl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-7(2)6-12-8(3)9(4-10)5-11-12/h5,7H,4,6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBJVBGJKASQCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine

CAS RN

1247814-97-6
Record name [5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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